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Compound of Interest

Compound Name:
1-Boc-3-Hydroxymethyl-5-

methylindole

Cat. No.: B1520516 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-

Boc-3-hydroxymethyl-5-methylindole, a key building block in synthetic and medicinal chemistry.

As direct experimental spectra for this specific compound are not readily available in the public

domain, this guide leverages empirical data from structurally related analogs and first-principle

concepts to provide a robust, predictive analysis. This approach, rooted in a deep

understanding of structure-property relationships, offers valuable insights for researchers in

compound verification, quality control, and reaction monitoring.

Molecular Structure and its Spectroscopic
Implications
N-Boc-3-hydroxymethyl-5-methylindole (C₁₅H₁₉NO₃, Molecular Weight: 261.32 g/mol ) is a

trifunctionalized indole. Its spectroscopic characterization is defined by the interplay of three

key structural motifs: the 5-methylindole core, the N-tert-butoxycarbonyl (Boc) protecting group,

and the 3-hydroxymethyl substituent. Each of these components imparts distinct and

predictable features to the ¹H NMR, ¹³C NMR, IR, and mass spectra.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar
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indole systems. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are

crucial for confirming the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity
Number of
Protons

Assignment
Rationale and
Key Insights

~8.0-8.1 d 1H H-7

The Boc group

on the indole

nitrogen

deshields the

adjacent H-7

proton, shifting it

significantly

downfield.

~7.4 s 1H H-4

The methyl

group at C-5 and

the

hydroxymethyl

group at C-3

influence the

electronic

environment of

the aromatic

protons. H-4 is

expected to be a

singlet due to the

absence of

adjacent protons.

~7.2 s 1H H-2

The proton at the

2-position of the

indole ring

typically appears

as a singlet in

this region.

~7.1 d 1H H-6

This proton is

coupled to H-7,

resulting in a

doublet.
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~4.8 s 2H -CH₂OH

The methylene

protons of the

hydroxymethyl

group are

expected to be a

singlet, though

this may broaden

or split with

changes in

solvent or

temperature due

to coupling with

the hydroxyl

proton.

~2.4 s 3H -CH₃

The methyl

group at the 5-

position will

appear as a

sharp singlet.

~1.9 br s 1H -OH

The hydroxyl

proton signal is

often broad and

its chemical shift

is highly

dependent on

concentration

and solvent.

~1.6 s 9H -C(CH₃)₃

The nine

equivalent

protons of the

tert-butyl group

of the Boc

protector give a

characteristic

strong singlet.
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Expert Insights:
The N-Boc group's influence is paramount in interpreting the ¹H NMR spectrum. Its electron-

withdrawing nature through the carbamate linkage deshields the protons on the indole ring,

particularly H-7. The large singlet at ~1.6 ppm is an unmistakable signature of the Boc group

and is often used as an internal reference for integration.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-3-hydroxymethyl-5-

methylindole in ~0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of

CDCl₃ (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical

shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment Rationale and Key Insights

~150 C=O (Boc)

The carbonyl carbon of the

Boc group is highly deshielded

and appears at a characteristic

downfield shift.

~136 C-7a
Quaternary carbon at the

fusion of the two rings.

~133 C-5
Aromatic carbon bearing the

methyl group.

~130 C-3a
Quaternary carbon at the

fusion of the two rings.

~125 C-2
Carbon at the 2-position of the

indole ring.

~124 C-4 Aromatic carbon.

~120 C-6 Aromatic carbon.

~115 C-7 Aromatic carbon.

~114 C-3
Carbon bearing the

hydroxymethyl group.

~84 -C(CH₃)₃ (Boc)
The quaternary carbon of the

tert-butyl group.

~58 -CH₂OH
The carbon of the

hydroxymethyl group.

~28 -C(CH₃)₃ (Boc)
The three equivalent methyl

carbons of the Boc group.

~21 -CH₃
The carbon of the methyl

group at the 5-position.

Expert Insights:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹³C NMR spectrum provides complementary information to the ¹H NMR. The presence of

the Boc group is confirmed by three distinct signals: the carbonyl carbon (~150 ppm), the

quaternary carbon (~84 ppm), and the methyl carbons (~28 ppm). The downfield shifts of the

indole ring carbons compared to the parent 5-methylindole are a direct consequence of the N-

Boc protection.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans

will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration to the

CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The predicted absorption bands are based on the characteristic vibrational frequencies of the

bonds in N-Boc-3-hydroxymethyl-5-methylindole.

Table 3: Predicted IR Absorption Bands for N-Boc-3-hydroxymethyl-5-methylindole
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~3400 Broad O-H Stretching

~2980-2850 Medium C-H (aliphatic) Stretching

~1710 Strong C=O (Boc) Stretching

~1600, ~1470 Medium-Weak C=C (aromatic) Stretching

~1370, ~1390 Medium C-H (tert-butyl) Bending

~1250 Strong C-N Stretching

~1160 Strong C-O (ester) Stretching

~1050 Medium C-O (alcohol) Stretching

Expert Insights:
The IR spectrum will be dominated by a strong carbonyl stretch from the Boc group around

1710 cm⁻¹. This band is a definitive indicator of successful N-Boc protection. The broad

absorption around 3400 cm⁻¹ is characteristic of the O-H stretch of the hydroxymethyl group,

and its broadness is due to hydrogen bonding.

Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid N-Boc-3-hydroxymethyl-5-

methylindole directly onto the diamond crystal of an ATR-FTIR spectrometer.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal should be taken

prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a
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soft ionization technique suitable for this type of molecule.

Table 4: Predicted Mass Spectrometry Data for N-Boc-3-hydroxymethyl-5-methylindole (ESI-

MS)

m/z (charge-to-mass ratio) Ion Interpretation

262.14 [M+H]⁺ Protonated molecular ion.

284.12 [M+Na]⁺
Sodium adduct of the

molecular ion.

206.10 [M+H - C₄H₈]⁺
Loss of isobutylene from the

Boc group.

162.08 [M+H - Boc]⁺ Loss of the entire Boc group.

144.07 [M+H - Boc - H₂O]⁺
Loss of the Boc group and

water.

Expert Insights:
In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ at m/z 262.14 is expected to be

the base peak. A characteristic fragmentation pattern for N-Boc protected compounds is the

loss of isobutylene (56 Da) or the entire Boc group (100 Da). These fragmentation pathways

provide strong evidence for the presence of the Boc protecting group.

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Infuse the sample solution into the electrospray source of a mass

spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range

(e.g., 50-500).

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
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Workflow and Data Integration
A comprehensive spectroscopic characterization involves the integration of data from all these

techniques. The following workflow ensures a systematic and reliable identification of N-Boc-3-

hydroxymethyl-5-methylindole.

Caption: Workflow for the spectroscopic characterization of N-Boc-3-hydroxymethyl-5-

methylindole.

Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for N-Boc-

3-hydroxymethyl-5-methylindole. By understanding the contributions of each structural

component to the overall spectra, researchers can confidently identify and characterize this

important synthetic intermediate. The provided protocols offer a standardized approach to data

acquisition, ensuring consistency and reliability in experimental results. While this guide is

based on well-established spectroscopic principles and data from analogous compounds,

experimental verification remains the gold standard for unequivocal structure elucidation.

To cite this document: BenchChem. [Spectroscopic Data of N-Boc-3-hydroxymethyl-5-
methylindole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520516#spectroscopic-data-of-n-boc-3-
hydroxymethyl-5-methylindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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